molecular formula C6H2Cl2N2O2 B095906 4,6-Dichlorobenzofuroxan CAS No. 15944-77-1

4,6-Dichlorobenzofuroxan

Cat. No. B095906
CAS RN: 15944-77-1
M. Wt: 205 g/mol
InChI Key: YRYFARJTRVFXCT-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzofuroxan (DCBF) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. DCBF is a potent oxidizing agent that can be used as a reagent in organic synthesis, as well as a tool for studying biochemical and physiological processes.

Mechanism Of Action

4,6-Dichlorobenzofuroxan acts as an oxidizing agent by accepting electrons from other molecules. It can oxidize a wide range of substrates, including alcohols, amines, and thiols. 4,6-Dichlorobenzofuroxan is also capable of generating ROS, which can react with cellular components and cause oxidative damage. The mechanism of action of 4,6-Dichlorobenzofuroxan in biological systems is still not fully understood, but it is believed to involve the generation of ROS and the modulation of redox signaling pathways.

Biochemical And Physiological Effects

4,6-Dichlorobenzofuroxan has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress in cells, leading to DNA damage, protein oxidation, and lipid peroxidation. 4,6-Dichlorobenzofuroxan has also been shown to modulate the activity of redox-sensitive enzymes, such as protein kinases and phosphatases. In addition, 4,6-Dichlorobenzofuroxan can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function.

Advantages And Limitations For Lab Experiments

4,6-Dichlorobenzofuroxan has several advantages as a reagent for lab experiments. It is a potent oxidizing agent that can be used in a wide range of reactions. 4,6-Dichlorobenzofuroxan is also relatively stable and easy to handle. However, there are also some limitations to the use of 4,6-Dichlorobenzofuroxan in lab experiments. It can be toxic to cells at high concentrations, and its use requires careful handling and disposal. In addition, 4,6-Dichlorobenzofuroxan can be difficult to purify, and impurities can affect the results of experiments.

Future Directions

There are several future directions for research on 4,6-Dichlorobenzofuroxan. One area of interest is the development of new synthetic methods for 4,6-Dichlorobenzofuroxan that are more efficient and environmentally friendly. Another area of research is the investigation of the role of 4,6-Dichlorobenzofuroxan in redox signaling pathways and its potential as a therapeutic agent for diseases associated with oxidative stress. Finally, there is a need for further studies on the toxicity of 4,6-Dichlorobenzofuroxan and its effects on human health and the environment.

Scientific Research Applications

4,6-Dichlorobenzofuroxan has been widely used in scientific research as a powerful oxidizing agent. It can be used in organic synthesis as a reagent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of amines to nitro compounds. 4,6-Dichlorobenzofuroxan has also been used as a tool for studying biochemical and physiological processes. It can be used to measure the redox potential of biological systems, as well as to study the role of reactive oxygen species (ROS) in cellular signaling and disease.

properties

CAS RN

15944-77-1

Product Name

4,6-Dichlorobenzofuroxan

Molecular Formula

C6H2Cl2N2O2

Molecular Weight

205 g/mol

IUPAC Name

4,6-dichloro-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C6H2Cl2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H

InChI Key

YRYFARJTRVFXCT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl

Canonical SMILES

C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl

synonyms

4,6-Dichlorobenzofurazane 1-oxide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.63 g (2.7 mmol) of 2,4-dichloro-6-nitroazidobenzene and 25 ml glacial acetic acid is made and is refluxed for three to six hours. This is then poured over ice water, filtered and washed with water to yield 0.51 g (92.1% yield) of 4,6-dichlorobenzofuroxan, having a melting point of 105 to 105.5° C. Experimental runs result in yields ranging from 75 to 92%. The material can be recrystallized from ethanol/water if desired.
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0.63 g
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25 mL
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ice water
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Synthesis routes and methods II

Procedure details

The compound 2,4-dichloro-6-nitroazidobenzene is dissolved in glacial acetic acid then refluxed for several hours to yield 4,6-dichlorobenzofuroxan. This step is similar to that described in Boulton et al., J. Chem. Soc. B., p. 909 (1967) except that the present invention uses a longer reflux time.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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